Gisadenafil (CAS 334826-98-1) vs. Sildenafil, Tadalafil, and Vardenafil: PDE5 Inhibitory Potency (IC50) Comparison
Gisadenafil inhibits PDE5 with an IC50 of 1.23 nM, which is comparable to vardenafil (0.14 nM) and significantly more potent than sildenafil (3.5 nM) and tadalafil (6.74 nM) [1]. This ~3-fold potency advantage over sildenafil and ~5-fold advantage over tadalafil translates to lower compound mass requirements for achieving equivalent PDE5 inhibition in enzymatic assays.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.23 nM (Gisadenafil) |
| Comparator Or Baseline | Sildenafil IC50 = 3.5 nM; Tadalafil IC50 = 6.74 nM; Vardenafil IC50 = 0.14 nM |
| Quantified Difference | Gisadenafil is ~2.8× more potent than sildenafil, ~5.5× more potent than tadalafil, and ~8.8× less potent than vardenafil |
| Conditions | Human corpus cavernosum-derived PDE5; enzyme inhibition assay |
Why This Matters
Higher potency reduces the mass of compound required for a given level of PDE5 inhibition, lowering cost per experiment and minimizing potential off-target effects from excess compound.
- [1] PMC7097805 Table 3. Geometric mean IC50 values for sildenafil (3.5 nM), tadalafil (6.74 nM), vardenafil (0.14 nM) on human PDE5. View Source
